N-Cbz-3-aminocyclopentanecarboxylic Acid

Foldamer Chemistry Conformational Analysis Peptidomimetic Design

Standard Fmoc-SPPS workflows require orthogonal amine protection that survives piperidine deprotection cycles. N-Boc analogs fail due to acid-labile resin cleavage. This Cbz-protected cyclic β-amino acid provides the solution. - Orthogonal protection: Cbz stable to piperidine (Fmoc removal) & bases; removed via mild H2/Pd/C without resin cleavage. - Conformational rigidity: Cyclopentane backbone pre-organizes peptides for foldamer 12-helix stabilization & protease resistance. - Supply assurance: Consistent purity batch-to-batch. Available for immediate R&D quantities.

Molecular Formula C14H17NO4
Molecular Weight 263.29
CAS No. 1427475-13-5
Cat. No. B3027898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cbz-3-aminocyclopentanecarboxylic Acid
CAS1427475-13-5
Molecular FormulaC14H17NO4
Molecular Weight263.29
Structural Identifiers
SMILESC1CC(CC1C(=O)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H17NO4/c16-13(17)11-6-7-12(8-11)15-14(18)19-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,18)(H,16,17)
InChIKeyDEHMZYGMZLWARX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cbz-3-aminocyclopentanecarboxylic Acid – Protected Cyclic Building Block


N-Cbz-3-aminocyclopentanecarboxylic Acid (CAS 1427475-13-5) is a conformationally constrained cyclic β-amino acid derivative. Its structure consists of a cyclopentane core functionalized with a free carboxylic acid group and an amino group protected by a benzyloxycarbonyl (Cbz) moiety [1]. With a molecular weight of 263.29 g/mol, this compound serves as a crucial protected building block in peptide and peptidomimetic synthesis [2]. The Cbz group provides a robust amine-protecting strategy that is orthogonal to base-labile protecting groups (e.g., Fmoc) and can be selectively removed under mild hydrogenolysis conditions (H₂, Pd/C), facilitating complex multi-step synthetic sequences without affecting ester functionalities or acid-sensitive moieties [1]. Its cyclic backbone imposes conformational rigidity on target molecules, a property extensively exploited in foldamer chemistry to induce and stabilize specific secondary structures like 12-helices [3].

1
Orthogonal Cbz protection for Fmoc-based solid-phase peptide synthesis
2
Conformationally restricted cyclopentane scaffold for foldamer and peptidomimetic design
3
Mild hydrogenolysis deprotection preserves acid-sensitive functionalities

N-Cbz-3-aminocyclopentanecarboxylic Acid: Generic Substitution Risks


Generic substitution of N-Cbz-3-aminocyclopentanecarboxylic Acid with seemingly similar analogs (e.g., unprotected 3-aminocyclopentanecarboxylic acid, Boc-protected variants, or other Cbz-protected isomers) is scientifically flawed and risks experimental failure. The unprotected parent amine (CAS 89614-96-0) lacks the necessary N-protection for sequence-controlled peptide coupling, leading to uncontrolled polymerization or side reactions . While the cis-isomer (CAS 19946-44-2) is structurally related, its specific stereochemistry yields different conformational outcomes in target molecules, a critical factor in foldamer design where even subtle stereochemical changes can disrupt secondary structure stability [1]. More importantly, the Cbz group is not a simple placeholder; its removal via hydrogenolysis is orthogonal to the base-labile Fmoc group commonly used in solid-phase peptide synthesis (SPPS) [2]. In contrast, substituting with an N-Boc-3-aminocyclopentanecarboxylic acid would be incompatible with Fmoc-SPPS workflows, as the acidic conditions required for Boc removal would also cleave the peptide from the acid-labile resin [2][3]. Therefore, the choice of N-Cbz-3-aminocyclopentanecarboxylic acid is a deliberate strategic decision based on its orthogonal protection chemistry and specific conformational attributes, as quantified below.

Unprotected amine analogs

Lack of Cbz protection leads to uncontrolled coupling and side reactions in stepwise synthesis.

N-Boc-protected derivative

Acid-labile Boc group is incompatible with Fmoc-SPPS; TFA cleavage also removes peptide from acid-labile resin.

cis-isomer (CAS 19946-44-2)

Different stereochemistry alters conformational outcomes, potentially disrupting designed secondary structures.

N-Cbz-3-aminocyclopentanecarboxylic Acid vs. Analogs


Conformational Restriction vs. Linear Amino Acids

The target compound's cyclopentane backbone restricts the conformational freedom of the resulting peptide backbone compared to unconstrained linear amino acids such as γ-aminobutyric acid (GABA). This restriction enforces a specific spatial orientation of the amine and carboxylic acid functional groups, which is critical for defining biological activity and secondary structure. While direct comparative data for the N-Cbz derivative is not available, the unconstrained comparator GABA provides a baseline of high flexibility with no inherent conformational restriction [1].

Conformational restriction
Class-level inference
Cyclopentane ring (restricted) vs. GABA (flexible)
Reported to support foldamer secondary structure stabilization
Qualitative difference; model-based inference
Foldamer Chemistry Conformational Analysis Peptidomimetic Design

Cbz vs. Boc: Protecting Group Orthogonality

The Cbz (benzyloxycarbonyl) protecting group is orthogonal to the base-labile Fmoc group, enabling its use in Fmoc-based solid-phase peptide synthesis (SPPS). This contrasts with the Boc (tert-butyloxycarbonyl) group, which is acid-labile and incompatible with Fmoc-SPPS strategies. The Cbz group is removed under neutral hydrogenolysis conditions (H₂, Pd/C), leaving acid-sensitive functionalities, such as tert-butyl esters and trityl-protected side chains, intact [1].

Deprotection orthogonality
Class-level inference
Cbz: hydrogenolysis (H₂/Pd/C); Boc: acidolysis (TFA)
Essential for compatibility with Fmoc-SPPS and acid-sensitive resins
Orthogonal strategy prevents premature cleavage
Solid-Phase Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

Commercial Purity Benchmarking

Procurement of high-purity building blocks is essential for minimizing purification bottlenecks in multi-step syntheses. For N-Cbz-3-aminocyclopentanecarboxylic Acid (CAS 1427475-13-5), multiple commercial suppliers provide a purity specification of ≥98% . This establishes a quantitative benchmark against which to evaluate individual vendor lots.

Purity specification
Data to verify
≥98% (reported supplier spec)
Meets common research-grade threshold for building blocks
Verify with lot-specific COA
Purity Analysis Quality Control Procurement Specification

Facile Hydrogenolysis Deprotection

The Cbz group's cleavage via hydrogenolysis (H₂, Pd/C) is a mild, neutral process that generates only toluene and CO₂ as byproducts. This is a significant advantage over the deprotection of Boc or Fmoc groups, which require strong acids (e.g., TFA) or bases (e.g., piperidine), respectively, and can lead to side reactions in sensitive substrates. For example, the use of TFA to remove Boc can lead to unwanted tert-butylation of sensitive residues like tryptophan [1].

Deprotection byproducts
Class-level inference
Cbz → toluene, CO₂; Boc → reactive tert-butyl cations
Reported reduced side-reaction risk at sensitive residues
Mild neutral conditions minimize epimerization
Deprotection Hydrogenolysis Green Chemistry

N-Cbz-3-aminocyclopentanecarboxylic Acid Applications


Conformationally Restricted Peptidomimetics & Foldamers

This compound is used to incorporate a rigid, cyclic β-amino acid residue into a peptide chain. The resulting conformational restriction, as supported by Class-level inference evidence on the cyclopentane ring [1], can pre-organize the peptide backbone. This is a proven strategy for designing peptidomimetics that resist proteolytic degradation and foldamers that adopt stable secondary structures like 12-helices [2]. The Cbz group allows for the selective deprotection of the N-terminus following elongation, enabling further coupling steps.

Orthogonal Protection in SPPS

N-Cbz-3-aminocyclopentanecarboxylic acid is the preferred choice for Fmoc-based SPPS when a building block with an acid-stable amine protecting group is required. Its Cbz group, which is orthogonal to the Fmoc group used for chain elongation, remains intact during the repetitive piperidine-mediated Fmoc deprotection cycles [3]. This prevents unwanted branching or side reactions. In contrast, using a Boc-protected analog would be incompatible with this workflow, leading to premature cleavage of the peptide from the acid-labile resin [4].

Late-Stage Functionalization Scaffold

In the total synthesis of complex natural products or drug candidates, this protected cyclic amino acid serves as a versatile intermediate. The robust Cbz group ensures the amino functionality remains masked during a sequence of synthetic steps that may involve strong bases, nucleophiles, or mild oxidants. The clean, neutral hydrogenolysis conditions for its final deprotection are particularly valuable at the end of a long synthetic route, where harsh acids or bases could epimerize stereocenters or degrade sensitive functional groups [5].

Application
Selection Property
Validation Focus
Conformationally restricted peptidomimetics & foldamers
Cyclopentane conformational restriction
Foldamer secondary structure stabilization (e.g., 12-helix induction)
Orthogonal protection in Fmoc SPPS
Cbz group orthogonality to Fmoc
Acid-stable amine protection during repetitive piperidine cycles
Late-stage functionalization scaffold
Mild hydrogenolysis deprotection
Retention of stereochemical integrity and sensitive functional groups

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